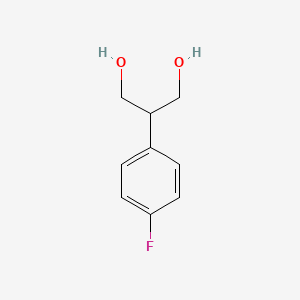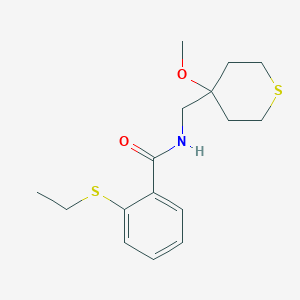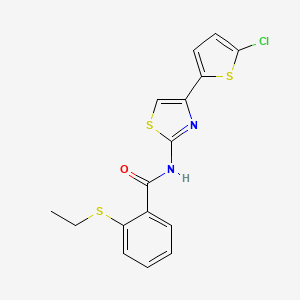
4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that was first developed in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in a variety of physiological processes.
Scientific Research Applications
Antimicrobial and Antitumor Applications
Recent studies have explored the antimicrobial and antitumor potentials of piperazine derivatives, including compounds similar to 4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide. For instance, a synthesis and molecular docking study revealed that certain piperazine and triazolo-pyrazine derivatives exhibit promising antimicrobial activities. The compound N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide demonstrated superior growth inhibition against A. baumannii, suggesting a pathway for developing potent antimicrobials (Patil et al., 2021). Additionally, 1,2,4-triazine derivatives bearing the piperazine amide moiety have shown significant antiproliferative effects against MCF-7 breast cancer cells, indicating their potential as anticancer agents (Yurttaş et al., 2014).
Molecular Interaction Studies
The molecular interaction of specific piperazine derivatives with cannabinoid receptors has been analyzed, providing insights into the binding and activity mechanisms of these compounds. One study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide highlighted its role as a potent and selective CB1 cannabinoid receptor antagonist, demonstrating the utility of such compounds in understanding receptor-ligand interactions (Shim et al., 2002).
Metabolic and Catalytic Studies
Research into the metabolic pathways and catalytic applications of piperazine derivatives has further broadened the scientific understanding of these compounds. The metabolism of a dopamine D(4)-selective antagonist was studied in various species, identifying major pathways such as N-dealkylation and the formation of a novel mercapturic acid adduct, which could inform the drug development process (Zhang et al., 2000). Moreover, l-piperazine-2-carboxylic acid derived N-formamides have been highlighted as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing the versatility of piperazine derivatives in synthetic organic chemistry (Wang et al., 2006).
properties
IUPAC Name |
4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-14-4-3-5-15(12-14)23-8-10-24(11-9-23)19(25)22-18-13-21-17-7-2-1-6-16(17)18/h1-7,12-13,21H,8-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSSYYCQQYATSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

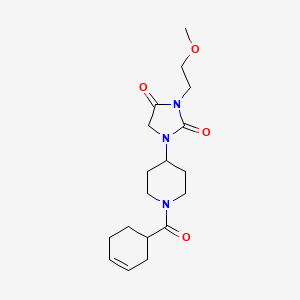
![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline](/img/structure/B2720015.png)
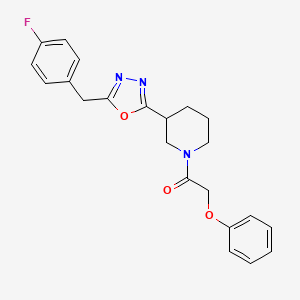
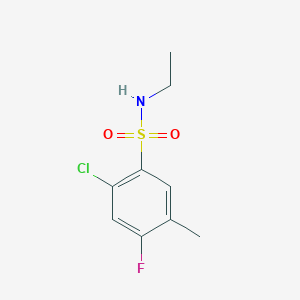
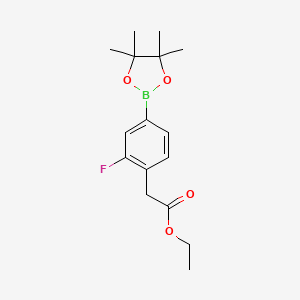

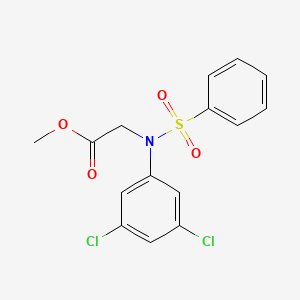

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2720027.png)
![1-(3-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2720030.png)
